Ethyl 2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylbutanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylbutanoate is a chemical compound that belongs to the class of phenylpyrazolo[3,4-d]pyrimidines . This class of compounds is known to possess various biological activities such as antiparasitic, antifungal, antimicrobial, and antiproliferative activities .
Synthesis Analysis
The synthesis of this compound involves a series of reactions. In one study, new pyrazolo[3,4-d]pyrimidine derivatives were designed and synthesized using both green and conventional methods . The synthesized candidates were chemically confirmed using spectroscopic methods .Molecular Structure Analysis
The molecular structure of this compound is confirmed using elemental analysis and spectral data IR and NMR . The analogs carry the pyrazolopyrimidine scaffold, which looks structurally very similar to tyrosine and receptor kinase inhibitors .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include one-pot multicomponent reactions . These reactions involve the use of various reagents and catalysts, and the products are confirmed using spectroscopic methods .科学的研究の応用
Phosphodiesterase Inhibition
Ethyl 2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylbutanoate and related compounds have been studied for their potential as phosphodiesterase inhibitors. This is significant in the context of developing treatments for various conditions. For example, a series of 6-phenylpyrazolo[3,4-d]pyrimidones has shown specific inhibition of cGMP-specific (type V) phosphodiesterase, with implications in cellular activity and oral antihypertensive activity (Dumaitre & Dodic, 1996).
Anti-Inflammatory Properties
Some pyrazolo[1,5-a]pyrimidines, which are structurally similar to the compound , have been synthesized and evaluated for their anti-inflammatory properties. These compounds, like 4-Ethyl-4,7-dihydro-2-phenylpyrazolo[1,5-a]pyrimidin-7-one, showed promising activity and a better therapeutic index than traditional drugs, without ulcerogenic activity (Auzzi et al., 1983).
Anticancer and Anti-Lipoxygenase Agents
This compound related compounds have been explored for their potential as anticancer and anti-5-lipoxygenase agents. A study involving the synthesis of novel pyrazolopyrimidines derivatives demonstrated their efficacy in inhibiting cancer cell growth and 5-lipoxygenase, which is crucial in inflammation and cancer (Rahmouni et al., 2016).
Cognitive Impairment Treatment
Research into 3-aminopyrazolo[3,4-d]pyrimidinones, a related class of compounds, has shown potential in the treatment of cognitive impairment associated with neurodegenerative and neuropsychiatric diseases. This is exemplified by ITI-214, a clinical candidate with picomolar inhibitory potency for phosphodiesterase 1, suggesting potential applications in treating cognitive deficits associated with various central nervous system disorders (Li et al., 2016).
Molecular Docking and Spectral Analysis
Further insights into the compound's properties have been gained through molecular docking and spectral analysis. For instance, the compound ethyl 2-(5-methyl-1,2,4-triazolo[1,5-a]pyrimidin-7-yl)pent-4-enoate, which bears similarity to this compound, was analyzed using spectral methods and molecular docking, demonstrating its potential as a cancer treatment inhibitor (Sert et al., 2020).
Antibacterial Activity
Compounds related to this compound have also been evaluated for their antibacterial properties. Novel pyrazolo[1,5-a]pyrimidines have shown effectiveness against various gram-positive and gram-negative bacteria, indicating potential for developing new antibacterial agents (El-Gaby et al., 2000).
将来の方向性
作用機序
Target of Action
The primary targets of Ethyl 2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylbutanoate are VEGFR-2 and CDK2 . VEGFR-2 is a receptor for vascular endothelial growth factor (VEGF) and plays a crucial role in angiogenesis, which is the formation of new blood vessels. CDK2 (Cyclin-Dependent Kinase 2) is a key regulator of the cell cycle and its inhibition can lead to cell cycle arrest .
Mode of Action
This compound interacts with its targets by inhibiting their activity. It has been shown to have potent activity against VEGFR-2, leading to a significant reduction in HUVEC migratory potential . It also inhibits CDK2, which can result in alterations in cell cycle progression .
Biochemical Pathways
The inhibition of VEGFR-2 disrupts the VEGF signaling pathway, which can lead to a decrease in angiogenesis . This is particularly relevant in the context of cancer, where angiogenesis plays a key role in tumor growth and metastasis. The inhibition of CDK2 can lead to cell cycle arrest, specifically at the S phase . This can result in the inhibition of cell proliferation, which is a key feature of cancer cells.
Result of Action
The inhibition of VEGFR-2 and CDK2 by this compound can lead to significant anti-cancer effects. It has been shown to have significant antitumor activity against certain cancer cell lines, including MDA-MB-468 and T-47D . It can also induce apoptosis in these cells .
生化学分析
Biochemical Properties
The biochemical properties of Ethyl 2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylbutanoate are largely determined by its interactions with various biomolecules. It has been found to exhibit significant antitumor activity against certain cancer cell lines, indicating that it may interact with key enzymes and proteins involved in cell proliferation
Cellular Effects
This compound has been shown to have significant effects on various types of cells. For instance, it has demonstrated potent cytotoxic activity against MDA-MB-468 and T-47D breast cancer cell lines . It appears to influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
特性
IUPAC Name |
ethyl 2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylbutanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O2S/c1-3-14(17(22)23-4-2)24-16-13-10-20-21(15(13)18-11-19-16)12-8-6-5-7-9-12/h5-11,14H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALDFCEHRXNMGJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)OCC)SC1=NC=NC2=C1C=NN2C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。